9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
Overview
Description
9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is a complex organic compound characterized by its unique azepino-indole structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .
Mechanism of Action
Target of Action
The primary targets of 9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole are the cholinesterase isoforms, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions of the nervous system .
Mode of Action
This compound interacts with its targets by inhibiting the activity of both AChE and BChE . The inhibition is achieved with IC50s in the micromolar range, with a structure-dependent selectivity toward BChE .
Biochemical Pathways
The compound’s action affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE and BChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of AChE and BChE, leading to an increase in acetylcholine levels. This can result in enhanced cholinergic transmission, which may have various effects depending on the specific neural circuits involved .
Preparation Methods
The synthesis of 9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole typically involves multi-step organic reactions. One common synthetic route includes the bromination of an appropriate precursor, followed by cyclization to form the azepino-indole structure. Reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using reagents like sodium iodide or silver nitrate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Comparison with Similar Compounds
Similar compounds to 9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole include:
- 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
- 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
9-bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c13-8-1-2-11-10(7-8)9-3-5-14-6-4-12(9)15-11/h1-2,7,14-15H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTSEZGZBJLPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C3=C(N2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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